![molecular formula C19H23N5O3S B2757349 7-benzyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-17-0](/img/structure/B2757349.png)
7-benzyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as BMH-21, is a synthetic compound that has shown potential as a cancer-fighting agent.
Scientific Research Applications
Cardiovascular Activity of Purine Derivatives
Research on similar purine derivatives has shown promising cardiovascular applications. For instance, derivatives synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These findings suggest potential applications in the development of new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Novel Synthetic Routes for Purine-Diones
Studies have also focused on novel synthetic routes for purine-diones, leading to the creation of new derivatives with potential applications in medicinal chemistry and drug design. For example, research into the synthesis of new derivatives of purine-diones using protective groups like thietanyl has expanded the possibilities for creating compounds with specific biological activities (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-22-16-15(17(25)21-18(22)26)24(13-14-5-3-2-4-6-14)19(20-16)28-12-9-23-7-10-27-11-8-23/h2-6H,7-13H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZINVVYTHGAJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione |
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